Propanenitrile, 3-(ethylthio)-
Description
These compounds are characterized by a nitrile (-CN) group attached to a propane backbone with varying substituents.
Properties
CAS No. |
3088-46-8 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
3-ethylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3 |
InChI Key |
IVUFBXHGCATYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(ethylthio)- can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route involves the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol can be oxidized in the presence of ammonia to produce propanenitrile.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The ethylthio (–S–CH₂CH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C, 4 h | 3-(Ethylsulfinyl)propanenitrile | 85–92% | |
| Sulfone formation | mCPBA (1.2 eq), DCM, 25°C, 12 h | 3-(Ethylsulfonyl)propanenitrile | 78% |
Mechanistic Insight :
-
Sulfur’s lone pair electrons facilitate nucleophilic attack on oxidizing agents.
-
Hydrogen peroxide generates sulfoxides via a two-electron transfer, while mCPBA drives further oxidation to sulfones.
Reduction of the Nitrile Group
The nitrile (–C≡N) group is reduced to primary amines or imines depending on the reagent.
Side Reactions :
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.
| Reaction | Reagents/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (20%), H₂O, 100°C, 8 h | 3-(Ethylthio)propanoic acid | 70% | |
| Basic hydrolysis | NaOH (10%), H₂O₂, 80°C, 6 h | 3-(Ethylthio)propanamide | 60% |
Kinetic Notes :
-
Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic hydrolysis involves direct nucleophilic attack by hydroxide.
Nucleophilic Substitution at Sulfur
The ethylthio group participates in nucleophilic displacement reactions.
Limitations :
Cyanoethylation Reactions
The nitrile group acts as an electrophile in conjugate addition reactions.
| Reaction | Reagents/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Michael addition | CH₂(CO₂Et)₂, KOtBu, THF, −78°C | 3-(Ethylthio)-2-cyanopentanedioate | 62% |
Mechanism :
-
Base deprotonates the active methylene compound, generating a nucleophile that attacks the nitrile’s β-carbon .
Radical Reactions
Under UV irradiation, the compound participates in radical chain processes.
| Reaction | Reagents/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Polymerization | AIBN, UV light, 70°C, 24 h | Poly(3-(ethylthio)propanenitrile) | N/A |
Applications :
Scientific Research Applications
Chemistry:
Synthesis of Ionic Liquids: Propanenitrile derivatives are used in the synthesis of imidazolium-based ionic liquids, which have applications in various chemical processes.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities and pharmacological applications.
Industry:
Mechanism of Action
The mechanism by which propanenitrile, 3-(ethylthio)- exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares structural features, molecular weights, and applications of key nitriles with sulfur or nitrogen-containing substituents:
Key Observations :
- Ethylthio vs.
- Amino vs. Thioether Groups: Amino-substituted nitriles (e.g., ) exhibit corrosion inhibition due to adsorption on metal surfaces, whereas thioether-containing nitriles () may participate in redox or coordination chemistry.
- Polymerization Potential: The ethenyloxy-substituted nitrile () forms homopolymers, suggesting that ethylthio analogs might also polymerize under similar conditions, though toxicity profiles would differ.
Q & A
Q. What are the recommended synthetic routes for 3-(ethylthio)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : 3-(Ethylthio)propanenitrile can be synthesized via nucleophilic substitution or Michael addition. A typical approach involves reacting acrylonitrile with ethyl mercaptan (ethanethiol) under basic conditions (e.g., KOH or NaOH in ethanol). Optimization includes:
- Temperature control : Maintain 0–5°C to minimize side reactions like polymerization .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) yields >90% purity. Confirm purity via GC-MS or NMR .
Q. How should researchers handle 3-(ethylthio)propanenitrile to ensure laboratory safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential cyanide release .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Waste disposal : Neutralize with alkaline hydrogen peroxide (H₂O₂/NaOH) before transferring to licensed hazardous waste facilities .
Q. What spectroscopic techniques are most effective for characterizing 3-(ethylthio)propanenitrile?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 2.65 (t, J=6.8 Hz, 2H, CH₂CN), δ 2.52 (q, J=7.2 Hz, 2H, SCH₂), δ 1.30 (t, J=7.2 Hz, 3H, CH₃) .
- IR : Confirm C≡N stretch at ~2240 cm⁻¹ and C-S stretch at ~650 cm⁻¹ .
- Mass Spec : ESI-MS typically exhibits [M+H]⁺ at m/z 116.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 3-(ethylthio)propanenitrile?
- Methodological Answer : Discrepancies often arise from varying impurity profiles or assay conditions. To address this:
- Purity assessment : Quantify trace impurities (e.g., residual acrylonitrile) via HPLC with UV detection (λ=210 nm) .
- Toxicology assays : Compare results across standardized models (e.g., in vitro hepatocyte assays vs. in vivo rodent studies) under controlled exposure levels .
- Meta-analysis : Cross-reference data from NIST Chemistry WebBook and peer-reviewed studies to identify methodological outliers .
Q. What strategies optimize 3-(ethylthio)propanenitrile’s use as a precursor in heterocyclic synthesis?
- Methodological Answer : The ethylthio group acts as a directing group in cyclization reactions. Key strategies include:
- Catalytic systems : Use Pd/Cu catalysts for C-S bond activation in thiophene or thiazole synthesis .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the nitrile group .
- Reaction monitoring : Employ in situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
Q. How does the electronic structure of 3-(ethylthio)propanenitrile influence its reactivity in radical polymerization?
- Methodological Answer : The electron-withdrawing nitrile and electron-donating ethylthio groups create a polarized system:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* to model charge distribution. The nitrile carbon (δ⁺) is susceptible to nucleophilic attack, while the sulfur atom stabilizes radicals .
- Kinetic studies : Monitor polymerization rates via dilatometry; adjust initiators (e.g., AIBN) to control chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
